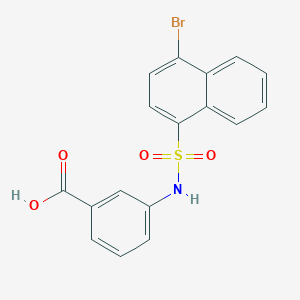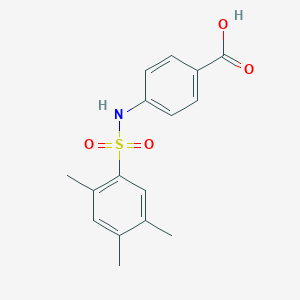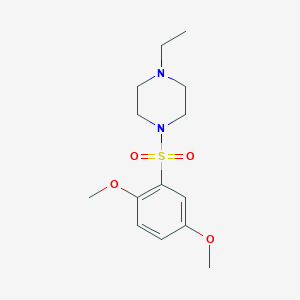
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate, also known as APDS, is a chemical compound that has been studied for its potential use in scientific research. APDS is a sulfonate ester derivative of 2,5-dimethoxybenzene, which is a compound that has been used as a starting material for the synthesis of various drugs and bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate is not fully understood, but it is believed to involve the formation of a non-covalent complex with the target protein. The compound has a high binding affinity for BSA, which suggests that it interacts with specific amino acid residues in the protein. The fluorescent properties of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate allow for the detection of protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has not been studied extensively for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations up to 100 μM. The compound has also been shown to be stable in buffer solutions at pH 7.4, which makes it suitable for use in biological assays.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate in lab experiments include its high binding affinity for BSA, its fluorescent properties, and its stability in buffer solutions. However, the limitations of using 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate include its limited solubility in water and its potential for non-specific binding to other proteins.
Direcciones Futuras
There are several future directions for research on 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate. One area of interest is the development of new fluorescent probes based on the 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate scaffold. These probes could be used to study a wide range of protein-ligand interactions in vitro and in vivo. Another area of interest is the use of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate as a substrate for the enzymatic synthesis of sulfonated compounds. This could lead to the development of new drugs and bioactive molecules with improved pharmacological properties. Finally, the structural modification of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate could lead to the development of compounds with improved binding affinity and selectivity for specific target proteins.
Métodos De Síntesis
The synthesis of 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium acetate to yield 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions. The compound has a high binding affinity for bovine serum albumin (BSA), which makes it a useful tool for studying protein-ligand interactions in vitro. 2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate has also been used as a substrate for the enzymatic synthesis of sulfonated compounds by sulfotransferases, which are enzymes that catalyze the transfer of a sulfonate group from a donor molecule to an acceptor molecule.
Propiedades
Nombre del producto |
2-Acetamidophenyl 2,5-dimethoxybenzene-1-sulfonate |
|---|---|
Fórmula molecular |
C16H17NO6S |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(2-acetamidophenyl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C16H17NO6S/c1-11(18)17-13-6-4-5-7-14(13)23-24(19,20)16-10-12(21-2)8-9-15(16)22-3/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
HEHRQEFGLGHUBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canónico |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)